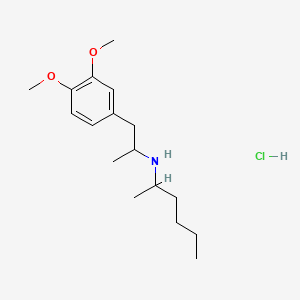
N-(1-methylpentyl)-3,4-DMA (hydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-methylpentyl)-3,4-DMA (hydrochloride) is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a 1-methylpentyl group attached to a 3,4-dimethoxyamphetamine (DMA) backbone, forming a hydrochloride salt. The hydrochloride form enhances its solubility in water, making it more suitable for various experimental and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-methylpentyl)-3,4-DMA (hydrochloride) typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the alkylation of 3,4-dimethoxyamphetamine with 1-bromo-1-methylpentane under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction. The resulting product is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
On an industrial scale, the production of N-(1-methylpentyl)-3,4-DMA (hydrochloride) may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(1-methylpentyl)-3,4-DMA (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound to its reduced amine form.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Reduced amine derivatives.
Substitution: Various substituted amines or ethers.
Scientific Research Applications
N-(1-methylpentyl)-3,4-DMA (hydrochloride) has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including neurotransmitter interactions.
Medicine: Investigated for its potential therapeutic properties, such as its effects on the central nervous system.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-methylpentyl)-3,4-DMA (hydrochloride) involves its interaction with various molecular targets, including neurotransmitter receptors and enzymes. The compound may act as an agonist or antagonist at specific receptor sites, modulating the activity of neurotransmitters such as dopamine and serotonin. This modulation can lead to changes in neuronal signaling pathways, affecting mood, cognition, and behavior.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyamphetamine (DMA): Shares the same core structure but lacks the 1-methylpentyl group.
Methamphetamine: Similar stimulant properties but differs in its chemical structure.
Amphetamine: A well-known stimulant with a simpler structure.
Uniqueness
N-(1-methylpentyl)-3,4-DMA (hydrochloride) is unique due to the presence of the 1-methylpentyl group, which may confer distinct pharmacological properties compared to its analogs. This structural modification can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable subject for further research.
Properties
CAS No. |
2752059-47-3 |
|---|---|
Molecular Formula |
C17H30ClNO2 |
Molecular Weight |
315.9 g/mol |
IUPAC Name |
N-[1-(3,4-dimethoxyphenyl)propan-2-yl]hexan-2-amine;hydrochloride |
InChI |
InChI=1S/C17H29NO2.ClH/c1-6-7-8-13(2)18-14(3)11-15-9-10-16(19-4)17(12-15)20-5;/h9-10,12-14,18H,6-8,11H2,1-5H3;1H |
InChI Key |
JHZFYXZXBHXCHH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C)NC(C)CC1=CC(=C(C=C1)OC)OC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


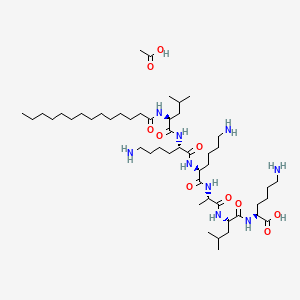
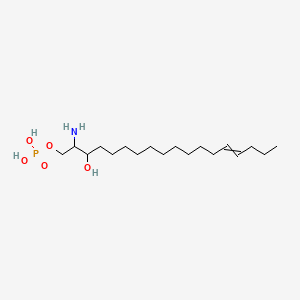
![N-[(1R,2R)-2-(diethylamino)cyclohexyl]-3,4-difluoro-N-methylbenzamide;hydrochloride](/img/structure/B10819009.png)
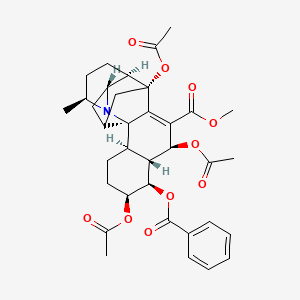
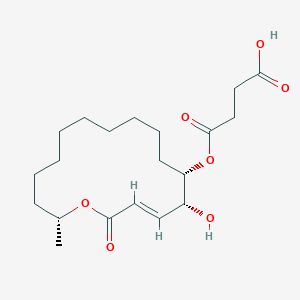
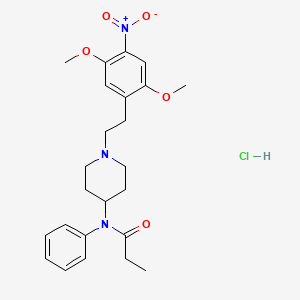
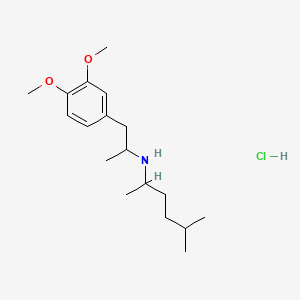
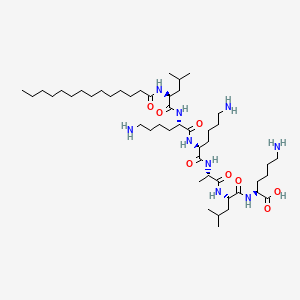
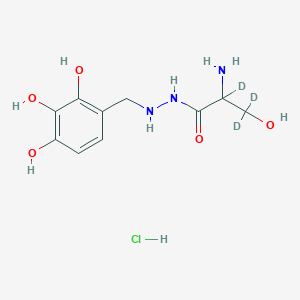
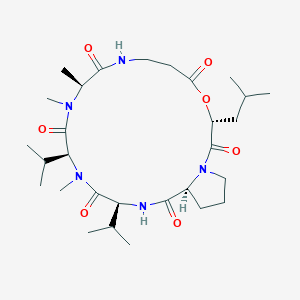
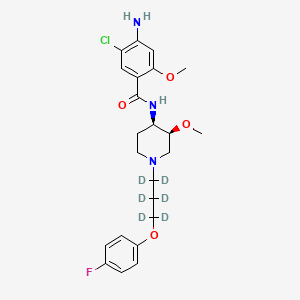
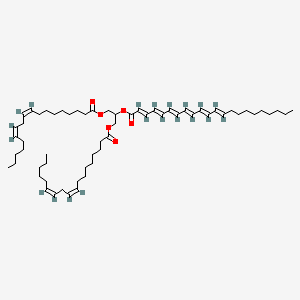
![2-[4-[2-ethoxy-3-[4-(trifluoromethyl)phenoxy]propyl]sulfanyl-2-methylphenoxy]acetic acid](/img/structure/B10819104.png)

